molecular formula C8H18N2O B1280863 1-Amino-3-(piperidin-1-yl)propan-2-ol CAS No. 39849-46-2

1-Amino-3-(piperidin-1-yl)propan-2-ol

Cat. No.: B1280863
CAS No.: 39849-46-2
M. Wt: 158.24 g/mol
InChI Key: VOQTZJYNVJFIJW-UHFFFAOYSA-N
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Description

1-Amino-3-(piperidin-1-yl)propan-2-ol is a chemical compound with the molecular formula C9H20N2O . It is also known by its IUPAC name, 1-amino-3-(1-piperidinyl)-2-propanol .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a propanol group with an amino group . The InChI code for this compound is 1S/C8H18N2O/c9-6-8(11)7-10-4-2-1-3-5-10/h8,11H,1-7,9H2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 158.24 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound is oil in physical form .

Scientific Research Applications

  • Synthesis and Pharmacological Properties :

    • The synthesis and pharmacological properties of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, including compounds like trihexyphenidyl and biperiden, have been extensively studied. These compounds show varied pharmacological activities and are used in different medicinal applications (Vardanyan, 2018).
  • Antifungal Agents :

    • A series of 1-[((hetero)aryl- or piperidinylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, including 1-Amino-3-(piperidin-1-yl)propan-2-ol derivatives, have shown antifungal activity against strains like Candida albicans and Aspergillus fumigatus (Guillon et al., 2009).
  • Antidepressant Activity :

    • Derivatives of this compound have been synthesized and evaluated for their antidepressant activity. Some compounds exhibited fluoxetine-like antireserpine and anorexigenic activity (Kumar et al., 2004).
  • Crystal and Molecular Structures :

    • The crystal structures of derivatives of this compound, such as threo-ifenprodil, a potent NMDA receptor antagonist, have been determined, providing insights into their molecular geometry and potential applications in medicinal chemistry (Kubicki & Codding, 2003).
  • Plant Growth Stimulator :

    • Compounds like 1-propyl-4-(3'-amino-1', 2', 4'-triazolo-3'-thiopropinyl) piperidin-4-ol, related to this compound, have shown potential as plant growth stimulators. Such compounds have been tested for growth-stimulating activity on crops like spring wheat (Kishibayev et al., 2019).
  • Corrosion Inhibition :

    • Tertiary amines, including derivatives of this compound, have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds exhibit protective properties by forming a layer on the metal surface (Gao et al., 2007).
  • Multipotent Chaperone :

    • Certain derivatives of this compound have been discovered to possess multipotent chaperone properties, showing inhibitory effects on the proliferation of prions, cancer cells, and influenza virus (Yamashita et al., 2020).

Safety and Hazards

The safety information for 1-Amino-3-(piperidin-1-yl)propan-2-ol indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it is corrosive and harmful .

Biochemical Analysis

Biochemical Properties

1-Amino-3-(piperidin-1-yl)propan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. These interactions can lead to changes in the biochemical properties of the enzymes, affecting their catalytic efficiency and substrate specificity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. This binding can result in conformational changes in the biomolecules, affecting their function. Additionally, this compound can influence gene expression by interacting with DNA and RNA molecules, leading to changes in transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, while at high doses, it may exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity changes significantly at specific dosage levels. High doses of this compound can lead to toxicity, affecting the overall health and function of the animals .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have significant effects on cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and effects on cellular function .

Properties

IUPAC Name

1-amino-3-piperidin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-6-8(11)7-10-4-2-1-3-5-10/h8,11H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQTZJYNVJFIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479216
Record name 1-amino-3-(piperidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39849-46-2
Record name 1-amino-3-(piperidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-3-(piperidin-1-yl)propan-2-ol
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